molecular formula C12H9F3O3 B12072821 Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

Katalognummer: B12072821
Molekulargewicht: 258.19 g/mol
InChI-Schlüssel: NJKRSZXRARCLKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with a complex structure that includes an ethynyl group, a trifluoroethoxy group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol . This intermediate is then subjected to further reactions to introduce the ethynyl group and form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure with a different position of the ethynyl group.

Uniqueness

The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H9F3O3

Molekulargewicht

258.19 g/mol

IUPAC-Name

methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C12H9F3O3/c1-3-8-6-9(11(16)17-2)4-5-10(8)18-7-12(13,14)15/h1,4-6H,7H2,2H3

InChI-Schlüssel

NJKRSZXRARCLKM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.